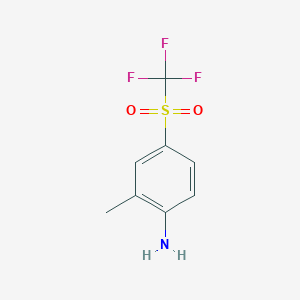
4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a phenyl group substituted with an N-methylglycyl moiety and a 4-methylbenzene-1-sulfonate group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-1-methylbenzene with N-methylglycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like sodium hydroxide and bromine, respectively
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution; bromine in carbon tetrachloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used
Wissenschaftliche Forschungsanwendungen
4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as functional electrolytes for lithium-ion batteries
Wirkmechanismus
The mechanism of action of 4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The sulfonate group enhances its solubility and facilitates its interaction with biological membranes, while the N-methylglycyl moiety can form hydrogen bonds with target proteins, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonate derivatives: Compounds like propyl 4-methylbenzenesulfonate (PMBS) share structural similarities and are used in similar applications.
N-Methylglycyl derivatives: Other compounds containing the N-methylglycyl moiety exhibit comparable biochemical properties.
Uniqueness
4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate stands out due to its dual functional groups, which confer unique chemical reactivity and biological activity. The combination of the phenyl, N-methylglycyl, and sulfonate groups makes it a versatile compound for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
920804-66-6 |
|---|---|
Molekularformel |
C16H17NO4S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
[4-[2-(methylamino)acetyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H17NO4S/c1-12-3-9-15(10-4-12)22(19,20)21-14-7-5-13(6-8-14)16(18)11-17-2/h3-10,17H,11H2,1-2H3 |
InChI-Schlüssel |
WJOXSCMCTASXBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


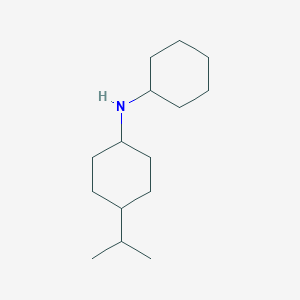
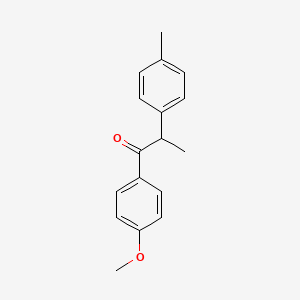
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B12621234.png)
![Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester](/img/structure/B12621237.png)

![1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12621247.png)

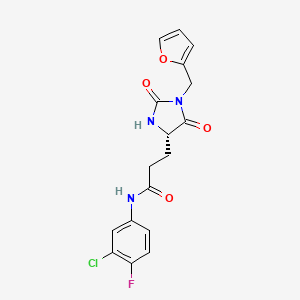
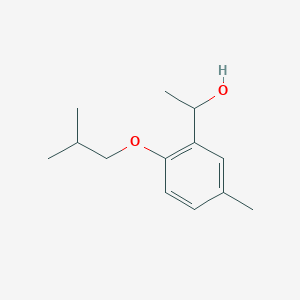


![N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide](/img/structure/B12621283.png)

